molecular formula C16H15FO4 B11515765 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

Cat. No.: B11515765
M. Wt: 290.29 g/mol
InChI Key: CVQCIBNONBBNTK-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H15FO4. This compound is characterized by the presence of a fluorobenzyl group attached to a dimethoxybenzaldehyde core. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse research applications .

Properties

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C16H15FO4/c1-19-14-7-12(9-18)8-15(20-2)16(14)21-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3

InChI Key

CVQCIBNONBBNTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)C=O

Origin of Product

United States

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